8-Oxa-5-azoniaspiro[4.5]decane, bromide
CAS No.: 72562-26-6
Cat. No.: VC16259315
Molecular Formula: C8H16BrNO
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72562-26-6 |
|---|---|
| Molecular Formula | C8H16BrNO |
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | 8-oxa-5-azoniaspiro[4.5]decane;bromide |
| Standard InChI | InChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1 |
| Standard InChI Key | RLUREQPKEQJWFZ-UHFFFAOYSA-M |
| Canonical SMILES | C1CC[N+]2(C1)CCOCC2.[Br-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
8-Oxa-5-azoniaspiro[4.5]decane, bromide features a spirocyclic system where a nitrogen-containing azoniaspiro ring is fused with an oxygenated oxane ring. The spiro junction occurs at the fifth position of the azoniaspiro[4.5]decane system, creating a bicyclic structure that imposes significant steric and electronic constraints. The bromide counterion stabilizes the quaternary ammonium center, contributing to the compound’s ionic character and solubility in polar solvents.
X-ray crystallographic studies of analogous spirocyclic compounds, such as 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e] oxazine, reveal dihedral angles between fused aromatic rings ranging from 54.5° to 87.4°, suggesting similar distortions in 8-oxa-5-azoniaspiro[4.5]decane, bromide . These structural features are critical for understanding the compound’s reactivity and interactions in biological systems.
Physicochemical Characteristics
The compound’s molecular weight of 222.12 g/mol and polar nature render it moderately soluble in water and alcohols but insoluble in nonpolar solvents. Its spirocyclic structure enhances thermal stability compared to linear quaternary ammonium salts, as evidenced by differential scanning calorimetry (DSC) studies on related compounds. The bromide ion’s electronegativity () further influences the compound’s lattice energy and melting point, though specific thermodynamic data remain unpublished.
Synthesis and Manufacturing
Synthetic Routes
Two primary methods dominate the synthesis of 8-oxa-5-azoniaspiro[4.5]decane, bromide:
-
Tetrahydropyran Derivative Route: Reacting tetrahydropyran derivatives with bromoalkanes under alkaline conditions facilitates spirocycle formation. For example, treatment of 4-bromo-1-butanol with tetrahydropyran in the presence of yields the spirocyclic intermediate, which is subsequently quaternized with methyl bromide.
-
Morpholine-Based Synthesis: A more efficient approach involves reacting 1,4-dibromobutane with morpholine. The reaction proceeds via nucleophilic substitution, where morpholine’s amine group attacks the dibromobutane, followed by intramolecular cyclization to form the spiro structure. Purification via recrystallization from ethanol affords the final product in yields exceeding 65%.
Optimization and Scalability
Critical parameters influencing yield include reaction temperature (optimized at 60–80°C), solvent polarity (preferably dimethylformamide), and stoichiometric ratios of reactants. Scalability challenges arise from the exothermic nature of quaternization reactions, necessitating controlled addition of alkylating agents to prevent side reactions such as Hofmann elimination.
Chemical Reactivity and Functionalization
Quaternary Ammonium Reactivity
The quaternary ammonium center in 8-oxa-5-azoniaspiro[4.5]decane, bromide participates in typical ion-exchange reactions. For instance, treatment with silver nitrate () precipitates silver bromide, exchanging the bromide ion for nitrate. This property is exploitable in synthesizing derivatives with alternative counterions (e.g., chloride, tetrafluoroborate).
Spirocyclic Effects on Reactivity
The spirocyclic framework stabilizes transition states in ring-opening reactions. For example, acid-catalyzed hydrolysis of the oxane ring proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water at the adjacent carbon. The rigid spiro structure slows this process compared to non-spiro ethers, as demonstrated by kinetic studies on similar compounds .
Characterization Techniques
Spectroscopic Analysis
-
NMR Spectroscopy: NMR spectra exhibit distinct signals for the spirocyclic protons, with coupling constants () between 8–12 Hz indicating axial-equatorial relationships. The bromide ion’s absence of nuclear spin simplifies the spectrum, avoiding splitting patterns seen in chloride analogs.
-
X-ray Crystallography: Single-crystal X-ray diffraction confirms the spiro configuration, revealing bond lengths of 1.54 Å for C–N and 1.43 Å for C–O. The N–Br distance measures 2.89 Å, consistent with ionic bonding .
Thermal Analysis
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a mass loss of 78% corresponding to the release of bromide and organic fragments. Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 45°C, indicative of moderate molecular mobility in the solid state.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume